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Compound of Interest

Compound Name: Germin

Cat. No.: B1200585 Get Quote

Application Note: This protocol provides a detailed methodology for the localization of germin
mRNA in plant tissues using in situ hybridization with digoxigenin (DIG)-labeled RNA probes.

This technique is crucial for understanding the spatial and temporal expression patterns of

germin genes, which are implicated in various aspects of plant development and stress

response.[1] The protocol is intended for researchers, scientists, and drug development

professionals working in plant biology, molecular pathology, and related fields.
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Reagent/Solution Composition Storage

4% Paraformaldehyde (PFA) in

PBS

4g Paraformaldehyde, 100ml

1x PBS, pH 7.4
4°C (prepare fresh)

Phosphate-Buffered Saline

(PBS)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

Room Temperature

Proteinase K Solution
100 µg/ml Proteinase K in 1x

PBS with 0.1% Tween 20
-20°C

Hybridization Buffer

50% Formamide, 5x SSC, 50

µg/ml Heparin, 0.1% Tween

20, 100 µg/ml Salmon Sperm

DNA

-20°C

20x Saline-Sodium Citrate

(SSC)

3 M NaCl, 300 mM Sodium

Citrate, pH 7.0
Room Temperature

Anti-DIG-AP Antibody
Anti-Digoxigenin-Alkaline

Phosphatase Fab fragments
4°C

NBT/BCIP Solution

Nitro-Blue Tetrazolium Chloride

/ 5-Bromo-4-Chloro-3-Indolyl

Phosphate

4°C (protect from light)
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Step Parameter Value/Range Notes

Probe Synthesis Probe Length 250-1500 bases

Optimal sensitivity and

specificity is often

achieved with probes

around 800 bases.

DIG-UTP:UTP Ratio

Optimized for efficient

synthesis and

detection

Follow kit

manufacturer's

recommendations

(e.g., DIG RNA

Labeling Kit from

Roche).[2][3]

Tissue Fixation Fixative
4% Paraformaldehyde

(PFA)

Fixation Time

4 hours at room

temperature or

overnight at 4°C

For young or delicate

tissues, shorter

fixation times may be

necessary.[4]

Hybridization
Hybridization

Temperature
55-65°C

The optimal

temperature depends

on the probe

sequence and should

be empirically

determined.

Probe Concentration 0.1 - 1.0 ng/µl

Higher concentrations

can increase

background.

Hybridization Time 16-24 hours

Washing High Stringency Wash 0.2x SSC at 65-70°C

This step is critical for

removing non-

specifically bound

probes.[5]
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Immunodetection Antibody Dilution 1:1000 - 1:5000

The optimal dilution

should be determined

empirically.

Incubation Time

2 hours at room

temperature or

overnight at 4°C

Experimental Protocols
This protocol is divided into five main stages: tissue preparation, probe synthesis, hybridization,

immunological detection, and signal visualization.

Tissue Preparation (Whole-Mount)
Fixation: Dissect the plant tissue of interest (e.g., embryos, seedlings, or root tips) and

immediately immerse it in freshly prepared 4% paraformaldehyde (PFA) in 1x PBS.[4]

Incubate for 4 hours at room temperature or overnight at 4°C on a gentle rocker.

Washing: Remove the fixative and wash the tissue three times for 5 minutes each with 1x

PBS containing 0.1% Tween 20 (PBT).

Dehydration: Dehydrate the tissue through a graded methanol series (30%, 50%, 70%, and

100% methanol in PBT), incubating for 10 minutes at each step. Tissues can be stored in

100% methanol at -20°C for several months.[4]

Rehydration: Rehydrate the tissue through a reverse methanol series (100%, 70%, 50%, and

30% methanol in PBT), incubating for 10 minutes at each step.

Proteinase K Treatment: Permeabilize the tissue by incubating in Proteinase K solution (100

µg/ml in PBT) at 37°C. The incubation time (10-60 minutes) must be optimized for the

specific tissue type to ensure adequate probe penetration without compromising tissue

morphology.[6]

Post-fixation: Stop the Proteinase K reaction by washing twice with PBT and then post-fix the

tissue in 4% PFA for 20 minutes at room temperature.
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Final Washes: Wash the tissue three times for 5 minutes each with PBT.

Synthesis of DIG-Labeled Germin RNA Probe
Template Generation: A DNA template containing the germin cDNA sequence is required.

This can be a linearized plasmid containing the cDNA downstream of a T7 or SP6 RNA

polymerase promoter, or a PCR product with the promoter sequence incorporated into one of

the primers.[7][8]

In Vitro Transcription: Synthesize the antisense DIG-labeled RNA probe using an in vitro

transcription kit (e.g., Roche DIG RNA Labeling Kit) according to the manufacturer's

instructions.[3] The reaction typically includes the linearized DNA template, RNA polymerase

(T7 or SP6), a mixture of ribonucleotides, and DIG-11-UTP. A sense probe should also be

synthesized as a negative control.

DNase Treatment: Remove the DNA template by treating the reaction with RNase-free

DNase I for 15 minutes at 37°C.[4]

Probe Purification: Purify the labeled RNA probe by ethanol/lithium chloride precipitation to

remove unincorporated nucleotides.[4]

Quantification and Quality Control: Determine the concentration and integrity of the probe

using a spectrophotometer and agarose gel electrophoresis.

Hybridization
Pre-hybridization: Incubate the prepared tissue in hybridization buffer for 2-4 hours at the

hybridization temperature (55-65°C) in a humidified chamber. This step blocks non-specific

binding sites.

Hybridization: Dilute the DIG-labeled germin RNA probe in pre-warmed hybridization buffer

to a final concentration of 0.1-1.0 ng/µl. Replace the pre-hybridization solution with the

probe-containing hybridization solution and incubate overnight (16-24 hours) at the

hybridization temperature.[5]
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Low Stringency Washes: Remove the hybridization solution and wash the tissue at the

hybridization temperature with a series of decreasing SSC concentrations (e.g., 2x SSC, 1x

SSC, 0.5x SSC), each for 20 minutes.

High Stringency Wash: Perform a high stringency wash with 0.2x SSC at 65-70°C for 30

minutes. This is a critical step to minimize background signal.[5]

Blocking: Wash the tissue twice with MABT (Maleic acid buffer with Tween 20) and then

incubate in a blocking solution (e.g., MABT with 2% Blocking Reagent or 20% heat-

inactivated sheep serum) for 2-4 hours at room temperature.

Antibody Incubation: Incubate the tissue with an anti-DIG-AP antibody diluted in blocking

solution (e.g., 1:2000) overnight at 4°C with gentle agitation.

Washing: Wash the tissue extensively with MABT (5-6 times for 20 minutes each) to remove

unbound antibody.

Signal Visualization
Equilibration: Equilibrate the tissue in detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100

mM NaCl, 50 mM MgCl2) for 10 minutes.

Color Development: Incubate the tissue in NBT/BCIP solution in the dark. Monitor the color

development (a purple/blue precipitate) under a dissecting microscope. The reaction can

take from 30 minutes to several hours.

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by

washing the tissue several times with PBT.

Imaging: Mount the tissue on a microscope slide and image using bright-field microscopy.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/203/200/dig-application-note-iris.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Preparation

Probe Synthesis

Hybridization

Detection & Visualization

1. Tissue Fixation
(4% PFA)

2. Washing
(PBT)

3. Dehydration
(Methanol Series)

4. Rehydration
(Methanol Series)

5. Proteinase K
Treatment

6. Post-fixation
(4% PFA)

1. Pre-hybridization

1. Template Generation
(Germin cDNA)

2. In Vitro Transcription
(DIG-UTP Labeling)

3. Probe Purification

2. Hybridization
(with Germin Probe)

3. Post-Hybridization
Washes

1. Blocking

2. Anti-DIG-AP
Antibody Incubation

3. Washing

4. Signal Detection
(NBT/BCIP)

5. Imaging

Click to download full resolution via product page

Figure 1: Workflow for in situ hybridization of germin mRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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